

Application of Leuco Ethyl Violet in Alzheimer's Disease Research

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Compound of Interest

Compound Name: *Leuco ethyl violet*

Cat. No.: *B3268573*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

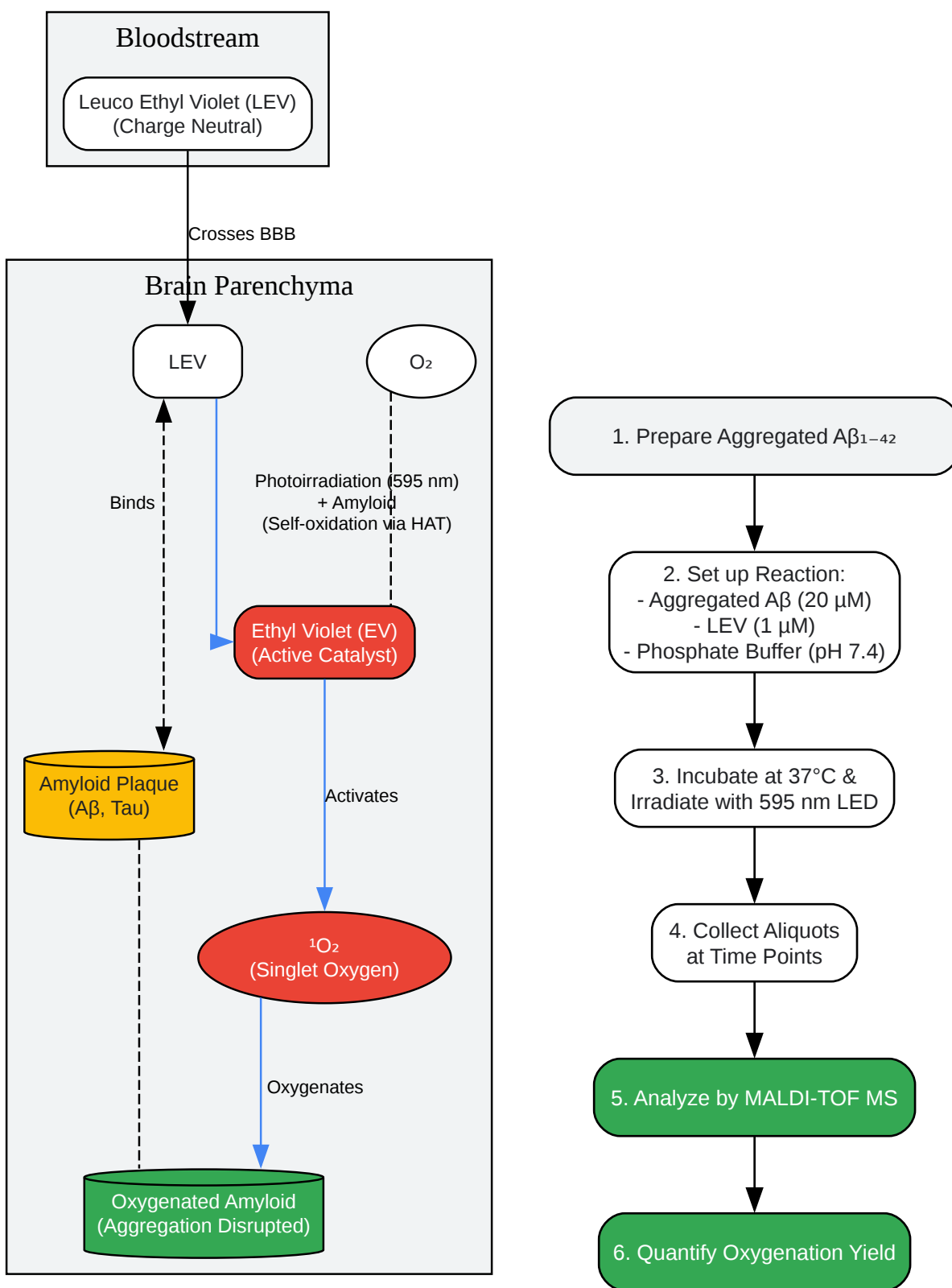
Introduction

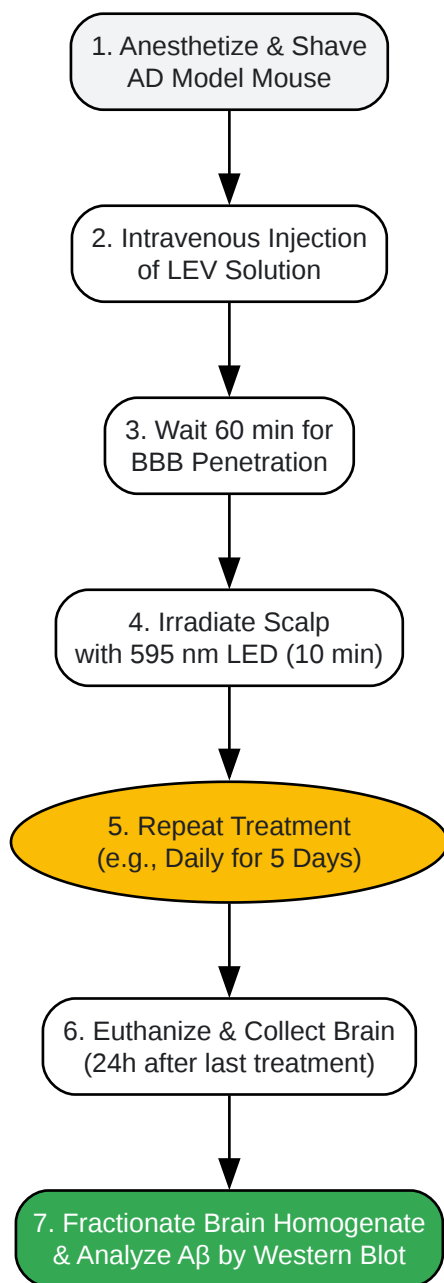
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid- β (A β) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. A promising therapeutic strategy involves the degradation or modification of these protein aggregates to reduce their toxicity. **Leuco ethyl violet** (LEV), a colorless, reduced form of the dye Ethyl Violet (EV), has emerged as a novel tool in AD research. It functions as a highly active, amyloid-selective, and blood-brain barrier (BBB)-permeable prodrug that can be activated by light to induce the oxygenation of amyloid aggregates in vivo.[1][2] This targeted photooxygenation offers a potential mechanism to alter the structure of A β and tau, thereby inhibiting their aggregation and promoting their clearance.

Mechanism of Action

Leuco ethyl violet is a self-activating procatalyst.[1][2] Due to its charge-neutral state, LEV can effectively cross the blood-brain barrier. Once in the brain, it selectively interacts with amyloid plaques. Upon photoirradiation with a specific wavelength (e.g., 595 nm), LEV undergoes a self-oxidation reaction through a hydrogen atom transfer (HAT) process, converting it into the catalytically active, colored cation, Ethyl Violet (EV).[1][2] This activation is accelerated in the presence of amyloid aggregates. The activated EV then acts as a photocatalyst, generating singlet oxygen which, in turn, oxygenates the hydrophobic amino

acid residues (such as methionine and histidine) within the A β and tau proteins. This modification disrupts the hydrophobic interactions that drive aggregation, potentially neutralizing the toxic species.^{[1][3]}





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References

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